molecular formula C19H31N3O2 B249025 2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

Cat. No.: B249025
M. Wt: 333.5 g/mol
InChI Key: OBKRNTJDBNMHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperazine Ring: This step often involves the reaction of the piperidine derivative with a suitable piperazine compound.

    Attachment of the 3-Methoxy-benzyl Group: This step can be performed using a nucleophilic substitution reaction.

    Introduction of the Ethanol Group: This final step can be achieved through a reduction reaction, often using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the piperidine or piperazine rings.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Modified piperidine or piperazine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-benzyl)-piperidin-4-yl derivatives: These compounds share a similar core structure but may have different functional groups attached.

    Piperazine derivatives: Compounds with similar piperazine ring systems but different substituents.

Uniqueness

The uniqueness of 2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

2-[4-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H31N3O2/c1-24-19-4-2-3-17(15-19)16-21-7-5-18(6-8-21)22-11-9-20(10-12-22)13-14-23/h2-4,15,18,23H,5-14,16H2,1H3

InChI Key

OBKRNTJDBNMHTN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)CCO

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)CCO

Origin of Product

United States

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